1,3-Dibenzoylbenzene

Molecular magnetism Organic spintronics Topological symmetry

Researchers synthesizing MDDPE-based polymers or studying organic high-spin systems must specify the 1,3-isomer-ortho/para isomers lack the pseudodegenerate π-LUMO topology essential for generating S=1 (triplet) through S=5 (undecet) molecular clusters. • Generates dianionic spin-triplet, trianionic spin-quartet, and tetraanionic spin-quintet species; validated by ESR/2D-ESTN spectroscopy and DFT calculations • Essential precursor for 1,3-bis(1-phenylvinyl)benzene (MDDPE) rigid-rod monomer used in ABC star and linear block copolymers • ≥98% purity (GC); white to pale grey crystalline solid; orthorhombic Pbca crystals; ambient storage and shipping

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 3770-82-9
Cat. No. B181577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzoylbenzene
CAS3770-82-9
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H
InChIKeyMJQHDSIEDGPFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzoylbenzene: Identity and Physicochemical Properties


1,3-Dibenzoylbenzene (CAS 3770-82-9), also referred to as m-dibenzoylbenzene or 3-benzoylbenzophenone, is a diarylketone derivative with the molecular formula C₂₀H₁₄O₂ and a molecular weight of 286.33 g/mol [1]. As a white to pale grey crystalline solid with a melting point of 105–108 °C (lit.) , it is typically supplied at ≥98% purity (GC) . The compound is sparingly soluble in water (4.0E-3 g/L at 25 °C) . Unlike its positional isomers (e.g., 1,2-dibenzoylbenzene), the 1,3- (meta-) substitution pattern confers a topologically pseudodegenerate π-LUMO electronic structure [2], which is the mechanistic origin of its capacity to generate polyanionic high-spin molecular clusters and serves as the basis for its procurement in specialized molecular magnetism and advanced organic synthesis applications.

1,3-Dibenzoylbenzene: Irreplaceability vs. Isomers


Substitution of 1,3-dibenzoylbenzene with its 1,2- or 1,4- isomers or with simpler diarylketones such as benzophenone fails critically in applications requiring high-spin organic entities or meta-linked rigid-rod precursors. The 1,2-isomer (ortho) exhibits distinct reactivity patterns due to steric and electronic differences in benzoyl group positioning [1], while benzophenone lacks the central benzene ring and the extended conjugated framework necessary for generating polyanionic high-spin clusters. The 1,3-substitution pattern is essential for establishing the topologically pseudodegenerate π-LUMOs that enable dianionic spin-triplet, trianionic spin-quartet, and tetraanionic spin-quintet molecular cluster formation [2]. The Nakazawa et al. study explicitly compared 1,3-dibenzoylbenzene with its methyl derivatives and 2,6-dibenzoylpyridine, confirming that the topological symmetry of the π-electron network in the meta-substituted system is the key structural determinant of high-spin behavior [3]. Procurement of the incorrect isomer will result in complete loss of this unique electronic functionality.

1,3-Dibenzoylbenzene: Differentiation from Comparators


Topologically Pseudodegenerate π-LUMOs

1,3-Dibenzoylbenzene possesses topologically pseudodegenerate π-LUMOs (lowest unoccupied molecular orbitals) arising from the topological symmetry of its meta-substituted π-electron network, a feature confirmed by DFT calculations and CW-ESR/pulse-ESR spectroscopy [1]. In contrast, the 1,2-dibenzoylbenzene isomer lacks this pseudodegeneracy due to different spatial arrangement of benzoyl groups, which alters the electronic structure and precludes the high-spin cluster formation observed for the 1,3-isomer . Benzophenone, a simpler diarylketone, lacks the central benzene ring entirely and therefore cannot support the extended π-conjugation required for high-spin polyanionic clusters .

Molecular magnetism Organic spintronics Topological symmetry

Dianion Spin-Triplet Ground State

The dianion of 1,3-dibenzoylbenzene exhibits a spin-triplet (S=1) ground state, detected for the first time by Nakazawa et al. using CW-ESR and pulse-ESR based two-dimensional electron spin transient nutation spectroscopy [1]. The zero-field splitting parameters (D and E values) and g-values were determined via hybrid eigenfield spectral simulation [2]. In contrast, the dianion of benzophenone does not form a stable high-spin ground state under comparable conditions due to the absence of the extended π-network required for spin delocalization [3].

High-spin organic molecules ESR spectroscopy Quantum spin systems

Spin-Quintet Polyanionic Clusters

Chemical reduction of 1,3-dibenzoylbenzene generates trianionic spin-quartet (S=3/2) and tetraanionic spin-quintet (S=2) molecular clusters, directly identified by CW-ESR/pulse-ESR based two-dimensional electron spin transient nutation (2D-ESTN) spectroscopy [1]. The zero-field splitting parameters (D values) for all polyanionic high-spin species were determined, and DFT calculations supported the semiempirically obtained molecular structures [2]. The 1,2-dibenzoylbenzene isomer does not form analogous high-spin clusters under identical reduction conditions because its ortho-substitution pattern disrupts the topological symmetry of the π-electron network .

Polyanionic clusters Molecular magnetism Spin nutation spectroscopy

Precursor for Ground-State Undecet Hydrocarbon

Fujita et al. utilized 1,3-dibenzoylbenzene as a key precursor for the synthesis of a ground-state undecet (S=5) hydrocarbon, a molecule bearing 10 parallel spins . The meta-substitution pattern of 1,3-dibenzoylbenzene is essential for achieving the topological connectivity required to stabilize such high-spin states. In contrast, 1,2-dibenzoylbenzene or 1,4-dibenzoylbenzene cannot serve as effective precursors for undecet hydrocarbon synthesis because their substitution patterns do not permit the requisite spin-favoring topology [1].

High-spin hydrocarbons Molecular magnetism Undecet (S=5)

Orthorhombic Crystal Structure

Crystal structure studies of 1,3-dibenzoylbenzene confirm that its crystals are orthorhombic and exhibit the space group Pbca . This crystallographic information is essential for solid-state applications and quality control. In comparison, the 1,2-dibenzoylbenzene isomer crystallizes in a different space group due to altered molecular packing resulting from the ortho-substitution pattern [1].

Crystallography Solid-state characterization Material science

Synthetic Route via Isophthaloyl Dichloride

A documented synthetic route for 1,3-dibenzoylbenzene involves the reaction of isophthaloyl dichloride (203 g, 1 mol) with phenyl magnesium chloride (274 g, 2 mol) in THF, followed by acidic hydrolysis, yielding the diketone in 75% yield after recrystallization from ethanol . The product is obtained as white crystals with a melting point of 100 °C . In contrast, synthesis of the 1,2-isomer from phthaloyl chloride proceeds with different yield and requires distinct purification conditions due to altered steric and electronic factors [1].

Organic synthesis Friedel-Crafts acylation Process chemistry

1,3-Dibenzoylbenzene: Research and Industrial Applications


Molecular Magnetism and Organic Spintronics

1,3-Dibenzoylbenzene is the validated precursor for generating dianionic spin-triplet (S=1), trianionic spin-quartet (S=3/2), tetraanionic spin-quintet (S=2), and ground-state undecet (S=5) hydrocarbon species [1]. Research groups investigating topologically controlled organic ferromagnetic metals or high-spin molecular clusters for spintronics and quantum computing should select 1,3-dibenzoylbenzene specifically, as the 1,2- and 1,4-isomers lack the requisite pseudodegenerate π-LUMO electronic structure . This application is supported by direct ESR/2D-ESTN spectroscopic evidence and DFT calculations confirming spin-state assignments and zero-field splitting parameters .

MDDPE Rigid-Rod Monomer Synthesis

1,3-Dibenzoylbenzene serves as the essential starting material for the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE), a rigid-rod monomer used in the preparation of ABC-type star and linear block copolymers [1]. The meta-substitution pattern is critical for achieving the desired rigid-rod geometry; ortho- or para-substituted analogs produce monomers with different conformational properties unsuitable for the same polymer architectures . Researchers synthesizing MDDPE-based polymers should procure 1,3-dibenzoylbenzene specifically for this transformation.

Crystal Engineering and Solid-State Characterization

The orthorhombic crystal system and Pbca space group of 1,3-dibenzoylbenzene [1] distinguish it from its positional isomers, making it the appropriate choice for crystallographic investigations, polymorph screening, and solid-state property studies involving diarylketone derivatives. Its well-characterized crystal structure enables reproducible X-ray diffraction experiments and serves as a reference for comparative solid-state analysis of related compounds .

ESR Spectroscopy Reference and High-Spin Probe Development

Due to its well-documented polyanionic high-spin states (S=1 triplet, S=3/2 quartet, S=2 quintet) and experimentally determined spin Hamiltonian parameters (D, E, and g values) [1], 1,3-dibenzoylbenzene and its reduced derivatives serve as reference compounds for ESR/EPR spectroscopy calibration and as model systems for developing new high-spin organic probes. The comprehensive spectral characterization available in the literature enables reliable interpretation of ESR data from novel high-spin organic systems .

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